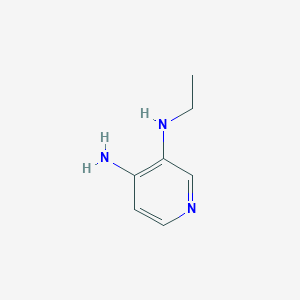

N3-ethylpyridine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-N-ethylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-10-7-5-9-4-3-6(7)8/h3-5,10H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFZKKRVKYJHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468379 | |

| Record name | N3-ethylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61719-62-8 | |

| Record name | N3-ethylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity Profiles and Mechanistic Investigations of N3 Ethylpyridine 3,4 Diamine

Reactivity of the Aminopyridine Moiety in N3-ethylpyridine-3,4-diamine

The aminopyridine core of this compound is susceptible to attack by both nucleophiles and electrophiles, with the regioselectivity of these reactions being influenced by the electronic effects of the substituents and the reaction conditions.

The pyridine (B92270) ring is inherently electron-deficient and thus can react with nucleophiles, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen. wikipedia.orgabertay.ac.uk This reactivity is further enhanced by N-alkylation, which creates a positively charged pyridinium (B92312) salt, making the ring more susceptible to nucleophilic attack. abertay.ac.uk While direct nucleophilic substitution of hydrogen is rare, reactions with powerful nucleophiles like organolithium reagents can occur. abertay.ac.uk

In the context of this compound, the pyridine nitrogen provides a site for reactions with Lewis acids and alkylating agents. wikipedia.org The reactivity towards nucleophiles is modulated by the substituents. For instance, studies on analogous compounds suggest that N-alkylation at the pyridine nitrogen can significantly increase the ring's susceptibility to nucleophilic addition. abertay.ac.uk Conversely, the presence of an N4-alkyl group in similar diaminopyridines has been shown to direct reactivity towards nucleophilic additions. This suggests that the unsubstituted pyridine nitrogen in this compound is the most likely initial site of interaction with Lewis acids or electrophiles that can activate the ring for subsequent nucleophilic attack.

While the pyridine ring is generally resistant to electrophilic aromatic substitution compared to benzene (B151609), the presence of strongly activating amino groups facilitates such reactions. abertay.ac.uk Both the primary amine at C4 and the secondary ethylamine (B1201723) at C3 are electron-donating groups, which increase the electron density of the pyridine ring and direct incoming electrophiles to the ortho and para positions.

In this compound, the two amino groups activate the available positions on the ring. The N3-ethyl group, being electron-donating, further enhances the electron density of the ring. Research on the analogous compound N3-methyl-6-(trifluoromethyl)pyridine-3,4-diamine indicates that the N3-alkyl group favors electrophilic substitution at the 4-position, which is para to the pyridine nitrogen and ortho to the N3-substituent. Therefore, the positions most susceptible to electrophilic attack would be those activated by both amino groups and not sterically hindered.

Oxidation and Reduction Chemistry of this compound and Its Analogues

The oxidation and reduction of this compound can occur at several sites, including the pyridine nitrogen and the aromatic ring itself.

Oxidation Reactions: The tertiary nitrogen of the pyridine ring can be readily oxidized to form an N-oxide, typically using peracids like m-CPBA or hydrogen peroxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.

Reduction Reactions: The reduction of the pyridine ring is generally more challenging than for the corresponding benzene derivatives. abertay.ac.uk However, it can be accomplished under various conditions, often requiring catalytic hydrogenation. mdpi.com The resulting piperidine (B6355638) derivatives are important structural motifs in medicinal chemistry. mdpi.com For analogs, reduction with reagents like sodium borohydride (B1222165) has been noted. Furthermore, if the molecule is first oxidized to the pyridine N-oxide, the N-oxide can be selectively reduced back to the pyridine using various reagents, including diboron (B99234) compounds. nih.gov

Table 1: Summary of Oxidation and Reduction Reactions for Aminopyridine Analogs This table is based on general reactions for pyridines and close analogs.

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Oxidation | Peroxy acids (e.g., RCO₃H) | Pyridine N-oxide | wikipedia.org |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Pyridine N-oxide | |

| Reduction | Catalytic Hydrogenation | Piperidine derivative | mdpi.com |

| Reduction | Sodium Borohydride (NaBH₄) | Partially or fully reduced ring | |

| N-Oxide Reduction | Diboron reagents (e.g., (pinB)₂) | Pyridine derivative | nih.gov |

Cyclization Reactions and Heterocycle Formation Involving this compound

The ortho-diamine functionality of this compound makes it an exceptionally valuable building block for the synthesis of fused heterocyclic systems. The two adjacent amino groups can react with a variety of dielectrophilic partners to construct new rings.

Imidazo[4,5-b]pyridines: The condensation of this compound with reagents containing a single carbon atom flanked by two potential leaving groups or electrophilic sites is a direct route to imidazo[4,5-b]pyridines. These are important scaffolds in medicinal chemistry due to their structural similarity to purines. mdpi.com Common reagents include aldehydes, ketones, and orthoesters. mdpi.comrsc.orgresearchgate.net The reaction with an aldehyde, for example, proceeds via a cyclocondensation, often promoted by an acid or an oxidizing agent, to yield the corresponding 2-substituted imidazo[4,5-b]pyridine. mdpi.com The reaction of the parent 2,3-diaminopyridine (B105623) with aldehydes in water can proceed via air oxidation to give the fused heterocycle in excellent yields. mdpi.com Similarly, cyclization with triethylorthoformate is a common method to produce the unsubstituted imidazo[4,5-b]pyridine core. rsc.org

Pyrido[2,3-b] researchgate.netbiosynth.comdiazepines: The synthesis of the seven-membered pyrido[2,3-b] researchgate.netbiosynth.comdiazepine ring system can be achieved by reacting this compound with 1,3-dielectrophiles, such as α,β-unsaturated ketones or β-ketoesters. researchgate.netresearchgate.net The reaction of 2,3-diaminopyridine with β-alkoxyvinyl trichloromethyl ketones has been shown to be a regiospecific method for creating 3H-pyrido[2,3-b] researchgate.netbiosynth.comdiazepin-4(5H)-ones. researchgate.net These reactions can be performed under mild conditions and often result in good yields. researchgate.net

Table 2: Examples of Heterocycle Formation from Diaminopyridine Precursors

| Precursor | Reagent | Product Heterocycle | Conditions | Reference |

|---|---|---|---|---|

| 2,3-Diaminopyridine | Substituted Aldehydes | 2-Substituted-1H-imidazo[4,5-b]pyridine | Water, Heat, Air Oxidation | mdpi.com |

| N2-Methylpyridine-2,3-diamine | Triethylorthoformate | 3-Methyl-3H-imidazo[4,5-b]pyridine | Acetic Acid, Microwave | rsc.org |

| 2,3-Diaminopyridine | 4-Methoxy-1,1,1-trichloroalk-3-en-2-ones | 2-Aryl/heteroaryl-3H-pyrido[2,3-b] researchgate.netbiosynth.comdiazepin-4(5H)-one | Mild conditions | researchgate.net |

| 2,3-Diaminopyridine | Benzoylacetone | 3-(2-Amino-pyridin-3-ylamino)-1-phenyl-2-buten-1-one | Acetic Acid, Ethanol | researchgate.net |

The mechanisms of these cyclization reactions have been investigated to understand and control the regioselectivity of the ring-closure.

For the formation of pyrido[2,3-b] researchgate.netbiosynth.comdiazepines from 2,3-diaminopyridine and β-alkoxyvinyl ketones, studies have successfully isolated and characterized the open-chain intermediate. researchgate.net The reaction proceeds via the initial nucleophilic addition of the 3-amino group to the β-carbon of the vinyl ketone. This is followed by an intramolecular cyclization of the resulting enamine, which then leads to the final diazepinone product. researchgate.net The isolation of this intermediate provides strong evidence for a stepwise reaction pathway rather than a concerted one.

In the synthesis of imidazo[4,5-b]pyridines , the mechanism typically involves the initial formation of a Schiff base (imine) between one of the amino groups (usually the more nucleophilic one) and the carbonyl group of an aldehyde or ketone. mdpi.com This is followed by an intramolecular nucleophilic attack by the second amino group onto the imine carbon. The resulting dihydro-imidazo intermediate then undergoes oxidation (often by air) or elimination of water to afford the final aromatic fused heterocycle. mdpi.com In cases involving reductive cyclization, a nitro-amine precursor is reduced in situ to a diamine, which then cyclizes. mdpi.com

Fundamental Mechanistic Elucidation of this compound Transformations

The elucidation of reaction mechanisms for this compound involves a multi-faceted approach, focusing on the identification of transient species, understanding the energetic landscape of the reaction coordinates, and exploring novel activation methods.

The transformations of this compound are expected to proceed through various transient species, the characterization of which is crucial for a complete mechanistic understanding. The vicinal diamine motif is a versatile precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines and pyridodiazepines, through condensation reactions with carbonyl-containing compounds.

In such reactions, the initial step involves the nucleophilic attack of one of the amino groups on a carbonyl carbon, leading to the formation of a hemiaminal intermediate . This is typically a reversible and rapid step. Subsequent dehydration of the hemiaminal yields a Schiff base (imine) or an enamine intermediate . The relative reactivity of the primary C4-amine versus the secondary C3-ethylamine influences which intermediate is formed preferentially. Due to lower steric hindrance, the C4-primary amine might react faster, but the greater electron-donating nature of the ethyl group could enhance the nucleophilicity of the C3-secondary amine.

The isolation and characterization of these intermediates are often challenging due to their inherent instability and high reactivity. nih.gov However, in some cases, crucial intermediates in the reactions of aminopyridines have been successfully isolated and characterized, providing a map of the reaction pathway. researchgate.net Techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to observe transient species in situ. The formation of an imine, for instance, would be evidenced by the appearance of a characteristic signal in the 13C NMR spectrum for the imino carbon and the disappearance of primary amine proton signals in the 1H NMR spectrum.

Further intramolecular reaction of the remaining amino group with another electrophilic center leads to cyclization, a key step in forming fused ring systems. Studies on related 2,3-diaminopyridines show that they can be converted to imidazo[4,5-b]pyridines, a transformation that necessarily proceeds through cyclized intermediates. acs.org

Table 1: Potential Reaction Intermediates in Transformations of this compound and Methods for Characterization This table presents hypothetical intermediates based on the known reactivity of diaminopyridines.

| Reaction Type | Potential Intermediate | Key Structural Feature | Primary Characterization Technique(s) | Expected Observations |

| Condensation with Aldehyde | Hemiaminal | C(OH)(NHR) | Low-Temperature NMR | Appearance of a carbinolamine proton and carbon signal. |

| Condensation with Aldehyde/Ketone | Schiff Base (Imine) | C=N double bond | IR, 13C NMR, Mass Spectrometry | IR: C=N stretch (~1640-1690 cm⁻¹). 13C NMR: C=N signal (~170-180 ppm). |

| Condensation with β-Ketoester | Enamine | C=C-N | 1H NMR, 13C NMR | 1H NMR: Olefinic proton signal. 13C NMR: Signals for C=C carbons. |

| Intramolecular Cyclization | Dihydroimidazopyridine | Partially saturated heterocyclic ring | Mass Spectrometry, X-ray Crystallography (if stable) | MS: Molecular ion peak corresponding to the cyclized structure. |

Kinetic and Thermodynamic Aspects of this compound Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. The rate of its reactions (kinetics) and the position of equilibrium (thermodynamics) are influenced by the structure of the reactants, the reaction conditions, and the stability of intermediates and products.

Kinetically, the two amino groups exhibit different nucleophilicities and are subject to different steric environments. The primary amine at C4 is generally less sterically hindered than the secondary amine at C3, which is flanked by the ethyl group and the pyridine ring. This suggests that, under kinetic control (lower temperatures, short reaction times), reactions may favor the more accessible C4-amine. Conversely, the secondary amine at C3, being attached to an electron-donating ethyl group, may be more electronically nucleophilic. This differential reactivity is a critical factor in regioselective syntheses. acs.orgresearchgate.net

Thermodynamically, the stability of the final products often determines the reaction outcome, especially under conditions that allow for equilibrium to be established (higher temperatures, longer reaction times). For example, in the formation of fused heterocycles, the aromaticity and strain of the resulting ring system are major thermodynamic driving forces. The formation of a stable, conjugated imidazopyridine system is often the thermodynamically favored outcome in reactions with aldehydes or carboxylic acid derivatives. fabad.org.tr

The study of reaction kinetics through methods like monitoring reactant concentration over time can provide activation parameters such as activation energy (Ea) and the pre-exponential factor (A). These parameters offer insight into the energy barrier of the reaction and the orientational requirements for a successful collision, respectively.

Table 2: Illustrative Kinetic and Thermodynamic Data for the Hypothetical Condensation of this compound with a Dicarbonyl Compound The following data are hypothetical and serve as an example for a plausible reaction, such as the formation of a pyridodiazepine. Actual values would require experimental determination.

| Parameter | Value (Illustrative) | Significance |

| Rate Constant (k) at 298 K | 1.5 x 10⁻³ M⁻¹s⁻¹ | Indicates the speed of the reaction under specified conditions. |

| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. A moderate value suggests the reaction proceeds at a reasonable rate at or above room temperature. |

| Enthalpy of Reaction (ΔH) | -95 kJ/mol | A negative value indicates the reaction is exothermic and releases heat, which is thermodynamically favorable. |

| Entropy of Reaction (ΔS) | -40 J/(mol·K) | A small negative value is expected for a condensation reaction where two molecules combine, leading to a more ordered system. |

| Gibbs Free Energy (ΔG) at 298 K | -83.1 kJ/mol | A large negative value (calculated from ΔG = ΔH - TΔS) indicates the reaction is spontaneous and strongly favors product formation at equilibrium. |

Mechanochemical Activation of this compound Reactions

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical transformations, offers a sustainable and efficient alternative to traditional solution-based synthesis. beilstein-journals.orgnih.gov This technique is particularly advantageous for reactions involving solids, poorly soluble reagents, or for accessing reaction pathways and products that are different from those obtained in solution. nih.gov

Reactions of this compound could be effectively promoted using mechanochemical methods like ball milling. For instance, the synthesis of heterocyclic structures, such as quinoxalines or diazepines, from the condensation of a diamine with a 1,2-dicarbonyl or a β-dicarbonyl compound, respectively, are well-suited for mechanochemical activation. One study demonstrated the efficient mechanochemical synthesis of a quinoxaline (B1680401) derivative from the reaction of o-phenylenediamine (B120857) and benzil, a reaction type directly applicable to this compound. beilstein-journals.org

The advantages of a mechanochemical approach would include significantly reduced reaction times, elimination of bulk organic solvents (making the process "greener"), and potentially higher yields. mdpi.com The activation in mechanochemistry arises from the intense mixing and generation of localized high-energy hotspots at the point of impact between milling balls and reactants, which can overcome activation energy barriers. nih.gov Liquid-Assisted Grinding (LAG), where a catalytic amount of solvent is added, can further accelerate these reactions by facilitating molecular mobility and mass transport.

Table 3: Illustrative Comparison of a Hypothetical Reaction via Solution-Based vs. Mechanochemical Methods Reaction: this compound + Benzil → Ethyl-substituted Diphenylpyrido[3,4-b]pyrazine

| Parameter | Conventional Solution-Based Method | Mechanochemical Method (Ball Milling) | Advantage of Mechanochemistry |

| Solvent | Ethanol or Acetic Acid (reflux) | None (Neat Grinding) or catalytic amount (LAG) | Drastic reduction or elimination of solvent waste. |

| Reaction Time | 6 - 12 hours | 30 - 60 minutes | Significant increase in reaction rate. |

| Temperature | 80 - 120 °C | Ambient (bulk temperature) | Lower energy consumption; suitable for thermally sensitive compounds. |

| Yield | ~75% | >95% | Improved efficiency and atom economy. |

| Work-up | Extraction, chromatography | Simple trituration/filtration | Simplified product isolation and purification. |

Comprehensive Scientific Review of this compound Unfeasible Due to Lack of Published Research

Following an extensive search of scientific databases and literature, it has been determined that there is insufficient published research on the chemical compound this compound to generate a scientifically accurate and detailed article as requested. While the compound is cataloged by chemical suppliers with a registered CAS number of 61719-62-8 bldpharm.com, its coordination chemistry, including metal complexation, structural characterization, and functional applications, does not appear to be documented in accessible peer-reviewed literature.

The specific and detailed outline provided required in-depth information on:

Metal Complexation Studies: Including chelation behavior with transition metals like platinum, nickel, copper, and cadmium, and its influence on ligand field effects and coordination geometries.

Structural Characterization: Focusing on single-crystal X-ray diffraction analysis and spectroscopic data of its metal complexes.

Functional Applications: Describing the uses of the resulting metal complexes.

The performed searches yielded information on related, but structurally distinct, compounds such as N3-methylpyridine-3,4-diamine , various aminopyridines researchgate.net, and other ethylpyridine derivatives researchgate.net. However, the strict requirement to focus solely on this compound prevents the use of this data from analogous compounds, as their coordination behavior and structural properties would not be identical.

Without primary research articles detailing the synthesis, isolation, and characterization of metal complexes involving this compound as a ligand, the creation of a professional and authoritative article that adheres to the requested scientific rigor and specific structure is not possible. The fundamental data required to populate the outlined sections—such as crystallographic information files (CIFs) for X-ray diffraction analysis, spectroscopic data (IR, UV-Vis, NMR) for metal-ligand bonding investigation, and studies on the applications of these specific complexes—are absent from the public scientific domain.

Therefore, the generation of the requested article cannot be completed at this time. Further experimental research on the coordination chemistry of this compound would be necessary to provide the specific findings required for such a review.

Coordination Chemistry and Ligand Properties of N3 Ethylpyridine 3,4 Diamine

Functional Applications of N3-ethylpyridine-3,4-diamine Metal Complexes

Catalytic Activity of this compound-Metal Complexes

The chelation of metal ions by this compound is anticipated to form stable complexes with significant potential in homogeneous catalysis. The ligand's structure, featuring a pyridine (B92270) nitrogen and two adjacent amino groups, allows it to act as a potent bidentate or potentially tridentate chelating agent. This chelation stabilizes the metal center, which is a crucial attribute for catalytic applications. unimi.itresearchgate.net

The pyridine ring, being π-deficient, can influence the electronic properties of the metal center, which in turn affects the catalytic activity. acs.org Substituents on the pyridine ring or the amine nitrogens can be used to fine-tune these electronic and steric properties, thereby modulating the reactivity and selectivity of the catalyst. researchgate.net Metal complexes involving pyridine-based ligands are known to be active in a wide array of catalytic reactions, including oxidation, reduction (hydrogenation), and carbon-carbon bond formation. unimi.itarabjchem.orgresearchgate.net For instance, ruthenium complexes with pyridine-based ligands have demonstrated high efficiency in the dehydrogenation of alcohols and N-heterocycles. arabjchem.org

Given these precedents, metal complexes of this compound could foreseeably catalyze reactions such as:

Oxidation Reactions: The ligand could stabilize high-valent metal-oxo species, which are key intermediates in many oxidation processes. unimi.it

Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes with nitrogen-based ligands are well-established catalysts for the reduction of various functional groups. arabjchem.orgresearchgate.net

Polymerization Reactions: Cobalt complexes with pyridine-imine ligands have been shown to be effective catalysts for the vinyl-type polymerization of olefins like norbornene. The activity of such systems is highly dependent on the ligand structure.

To illustrate the catalytic potential, the following table presents data for a related cobalt(II) complex in the polymerization of norbornene, demonstrating the high activity that can be achieved with pyridine-based ligand systems.

| Catalyst Precursor | Co-catalyst | Reaction Temperature (°C) | Polymer Yield (%) | Catalytic Activity (g PNB mol Co⁻¹ h⁻¹) |

|---|---|---|---|---|

| [LCCoCl2] | MMAO | 0 | 86.4 | 4.09 × 10⁴ |

| [LCCoCl2] | MMAO | 25 | 98.9 | 4.69 × 10⁴ |

| [LCCoCl2] | MMAO | 40 | 95.2 | 4.51 × 10⁴ |

Integration of this compound Ligands in Advanced Materials Science

The multifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs) and functional polymers.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgnih.gov The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly determined by the choice of metal and organic linker. wikipedia.org this compound possesses multiple coordination sites (the pyridine nitrogen and the two amine nitrogens), making it a versatile candidate for acting as a linker in MOF synthesis. d-nb.infofrontiersin.org

By incorporating this ligand, one could design MOFs with specific properties:

Built-in Functionality: The uncoordinated amine groups within the MOF pores can act as basic sites for catalysis or as recognition sites for specific molecules (e.g., CO2). wikipedia.orgfrontiersin.org

Post-Synthetic Modification: The reactive amine groups can be modified after the MOF has been synthesized, allowing for the introduction of new functional groups.

Sensing Applications: The pyridine and amine moieties can interact with guest molecules, leading to changes in the material's properties, such as fluorescence, which can be harnessed for chemical sensing. frontiersin.org For example, some MOFs incorporating amino-functionalized ligands have shown the ability to detect metal ions like Cu²⁺ and Ag⁺ through fluorescence quenching. frontiersin.org

Functional Polymers and Nanomaterials: The diamine functionality of this compound allows it to be used as a monomer in polymerization reactions. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. The resulting polymers would have pyridine-based metal-binding sites regularly incorporated along the polymer backbone. Such materials could be used in:

Membrane Separations: Functional polymers containing metal-chelating sites can be used to create membranes for selective separation of ions or gases.

Heterogeneous Catalysis: The polymer can act as a recoverable support for catalytically active metal centers, combining the advantages of homogeneous and heterogeneous catalysis.

Nanomaterial Synthesis: The ligand can be used to functionalize the surface of nanomaterials, imparting specific recognition or catalytic properties.

The potential roles and resulting properties are summarized in the table below.

| Material Type | Role of Ligand | Key Functional Groups | Potential Properties/Applications |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker/Strut | Pyridine-N, Diamine-N | High porosity, gas storage (CO₂), heterogeneous catalysis, chemical sensing. wikipedia.orgfrontiersin.org |

| Functional Polyamides/Polyimides | Monomer | 3,4-Diamine | Recyclable catalyst supports, ion-exchange resins, high-performance materials with metal-binding capacity. |

| Surface-Modified Nanoparticles | Surface Ligand | Pyridine-N, Diamine-N | Targeted drug delivery, nanocomposites, specialized sensors. |

Biological and Pharmacological Research Endeavors on N3 Ethylpyridine 3,4 Diamine and Its Derivatives

Investigation of Antimicrobial Activity of N3-ethylpyridine-3,4-diamine Analogues

The structural motif of pyridine (B92270) diamine is a key feature in several compounds exhibiting antimicrobial properties. Analogues of this compound have been evaluated for their efficacy against a range of pathogenic microorganisms.

Derivatives of pyridine and related heterocyclic structures have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, research on N3-Methylpyridine-3,4-diamine, a close analogue, indicated significant antimicrobial potential. A study reported its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms. This suggests that the core pyridine diamine structure is a viable scaffold for developing new antimicrobial agents.

Other related heterocyclic compounds, such as pyridazine (B1198779) and pyrimidine (B1678525) derivatives, have also shown broad-spectrum antimicrobial effects. jpionline.orgnih.gov For example, a series of N3, N6-diphenylpyridazine-3,6-diamine derivatives were synthesized and showed moderate to good antimicrobial activity. jpionline.org Similarly, various synthesized 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity against several Gram-positive bacteria, including S. aureus, S. pneumoniae, and E. faecalis. nih.gov

| Compound/Derivative Class | Pathogen | Reported Activity (MIC) | Source |

|---|---|---|---|

| N3-Methylpyridine-3,4-diamine | Escherichia coli | 32 µg/mL | |

| N3-Methylpyridine-3,4-diamine | Staphylococcus aureus | 32 µg/mL | |

| N3, N6-diphenylpyridazine-3,6-diamine Derivatives | Various Bacteria & Fungi | Moderate to good activity | jpionline.org |

| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive bacteria (S. aureus, S. pneumoniae) | Strong inhibitory effects | nih.gov |

| Thiazolo[3,2-a] pyrimidine Derivatives | Various Bacteria & Fungi | Moderate to good activity | nih.gov |

The antimicrobial effects of these compounds are believed to stem from their interaction with crucial molecular targets within pathogens. One proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of DNA and other vital cellular components in both prokaryotic and eukaryotic cells. jpionline.org The ability of the diamine structure to interact with the active site of enzymes like DHFR is considered a key factor in its biological activity. The amino groups can participate in hydrogen bonding with biological macromolecules, disrupting their normal function. For N3, N6-diphenylpyridazine-3,6-diamine derivatives, docking studies confirmed their potential to bind to the active site of DHFR, supporting this proposed mechanism. jpionline.org Another critical enzyme target in microbes is Glucosamine-6-phosphate synthase, and various heterocyclic compounds have been investigated as potential inhibitors. nih.gov

Evaluation of Anticancer Potential and Cell Proliferation Modulation by this compound Derivatives

The pyridine nucleus is a common feature in over 7000 drugs and is present in numerous compounds investigated for anticancer properties. researchgate.net Derivatives of this compound have been part of this broader research effort, showing potential in inhibiting cancer cell growth through various molecular pathways.

In vitro studies have demonstrated the cytotoxic effects of pyridine diamine analogues against a panel of human cancer cell lines. N3-Methylpyridine-3,4-diamine, for example, was shown to inhibit the proliferation of MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells, with reported IC50 values in the range of 10 to 25 µM. Other pyridine derivatives have also exhibited significant cytotoxicity. nih.govfrontiersin.org For instance, certain 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives showed potent anti-proliferative activity against hepatocellular carcinoma (HCC) cells. nih.gov The diversity of pyridine-based structures allows for a wide range of cytotoxic profiles against different cancer types. researchgate.netresearchgate.net

| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | Reported Cytotoxicity (IC50/GI50) | Source |

|---|---|---|---|---|

| N3-Methylpyridine-3,4-diamine | MCF-7 | Breast Cancer | 10 - 25 µM | |

| N3-Methylpyridine-3,4-diamine | HeLa | Cervical Cancer | 10 - 25 µM | |

| N3-Methylpyridine-3,4-diamine | A549 | Lung Cancer | 10 - 25 µM | |

| Iminobenzimidazole Derivatives | KB, HL60, HCT116 | Oral, Leukemia, Colon Cancer | ~1 µM | openmedicinalchemistryjournal.com |

| Fascaplysin Analogue (FBA-TPQ) | MDA-MB-231 | Breast Cancer | 0.125 µmol/L | frontiersin.org |

| Fascaplysin Analogue (FBA-TPQ) | MCF-7 | Breast Cancer | 0.097 µmol/L | frontiersin.org |

| 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one Derivative (SIJ1263) | TEL-FGFR4 V550E Ba/F3 | Transformed Pro-B cells | 24 nM (GI50) | nih.gov |

The anticancer activity of this compound derivatives is often linked to their ability to trigger programmed cell death (apoptosis) and halt the cell division cycle. Studies on the N3-methyl analogue suggest that its mechanism involves the induction of both apoptosis and cell cycle arrest in cancer cells. This is a common mechanism for many pyridine-containing anticancer agents. nih.govresearchgate.net For example, certain chalcone-N1-spermidine conjugates induced apoptosis in colon and prostatic cancer cells, identified by a sub-G1 peak in flow cytometry analysis. researchgate.net Similarly, some 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives were found to suppress the proliferation of hepatocellular carcinoma cells by inducing apoptosis. nih.gov The withdrawal of essential amino acids, which can be mimicked by certain drug actions, is known to cause cell-cycle arrest through the modulation of regulators like p21 and p27. nih.gov

A key strategy in modern cancer therapy is the targeting of specific molecules that drive tumor growth. Pyridine diamine derivatives have been identified as inhibitors of several important protein kinases. The 3,4-diamine group can chelate metal ions within the active sites of enzymes like kinases and phosphatases, providing a basis for their inhibitory action.

Research has pointed to several potential kinase targets:

AKT1 Inhibition: Quinoline-based diamines have been shown to inhibit AKT1, a crucial kinase in cancer cell survival pathways. The aromaticity and amine groups of pyridine diamines may allow for similar interactions.

FGFR4 Inhibition: Derivatives of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one have been reported as highly potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a driver in hepatocellular carcinoma. nih.gov One derivative, SIJ1263, had an IC50 of less than 1 nM against FGFR4. nih.gov

Other Kinases: A study on 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives reported inhibitory activity against a selection of disease-relevant protein kinases, including Cyclin-Dependent Kinase 5 (CDK5, IC50 = 0.41 µM), Glycogen Synthase Kinase-3 (GSK-3, IC50 = 1.5 µM), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A, IC50 = 11 µM). nih.gov

These findings highlight that the this compound scaffold and its derivatives are promising candidates for the development of targeted anticancer therapies through the inhibition of critical signaling kinases. nih.govnih.gov

Neuropharmacological Studies of this compound Related Compounds

The neuropharmacological profile of this compound and its related analogues has been an area of interest in the development of novel therapeutic agents targeting the central nervous system (CNS). Research has explored their interactions with various receptors and their potential to modulate CNS activity, particularly in the context of stress and neurological disorders.

Ligand-Receptor Binding Interactions (e.g., GABAA Receptors)

Direct studies detailing the binding interactions of this compound with γ-aminobutyric acid type A (GABAA) receptors are not extensively documented in publicly available literature. However, the broader class of pyridine and pyrimidine derivatives has been investigated for its interaction with these critical inhibitory neurotransmitter receptors in the CNS. nih.govnih.gov

GABAA receptors are ligand-gated ion channels that are the primary targets for benzodiazepines, barbiturates, and other CNS depressants. nih.govwikipedia.org These receptors are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties and binding affinity of different ligands. wikipedia.orgplos.org The binding of agonists like GABA, or positive allosteric modulators like benzodiazepines, to distinct sites on the receptor complex leads to an influx of chloride ions, hyperpolarizing the neuron and thus producing an inhibitory effect on neurotransmission. plos.orgnih.gov

For related compounds, such as N3-substituted pyrimidine nucleosides, research has demonstrated a correlation between their binding affinity for uridine (B1682114) receptors in the synaptic membrane and their CNS depressant effects. nih.gov Studies on other heterocyclic compounds, like pyrazoloquinolinones (PQs), have revealed complex interactions with multiple binding sites on the GABAA receptor, including the classic benzodiazepine (B76468) site (at the α+/γ− interface) and other sites in the extracellular and transmembrane domains. mdpi.com While these findings are not directly on this compound, they illustrate the potential for nitrogen-containing heterocyclic compounds to interact with GABAA receptors, suggesting a possible, though yet unexplored, avenue for its derivatives.

Modulation of Central Nervous System (CNS) Activity

Derivatives of this compound and related structures have been investigated for their ability to modulate CNS activity, primarily through their interaction with receptors other than GABAA. A significant area of this research has been their development as antagonists for corticotropin-releasing factor (CRF) receptors, which points to a role in managing stress-related disorders. google.comnih.gov The CRF system is a key regulator of the body's endocrine, autonomic, and behavioral responses to stress, and its over-activation is implicated in anxiety and depression. hormones.grmdpi.com Antagonists of the CRF1 receptor can mitigate these responses and have shown anxiolytic-like effects in animal models. nih.gov

While direct CNS activity data for this compound itself is sparse, studies on analogous structures provide insight. For instance, neuropharmacological screening of 1-alkyl derivatives of 3,3-diethyl-2,4-pyridinedione demonstrated central depressive actions, such as potentiating hexobarbital (B1194168) anaesthesia and inhibiting amphetamine-stimulated motor activity, without having a direct hypnotic effect. nih.gov Furthermore, N3-substituted uridine derivatives have been shown to exhibit hypnotic activity, linking them to CNS depressant effects. nih.gov These examples from related chemical classes underscore the potential of N-substituted pyridine and pyrimidine compounds to modulate various facets of CNS function.

Antagonistic Activity Against Corticotropin Releasing Factor (CRF) Receptors

A notable area of research for compounds related to this compound is their role as antagonists of the corticotropin-releasing factor (CRF) receptor, particularly the CRF1 subtype. hormones.grmdpi.com CRF is a neuropeptide that plays a central role in orchestrating the body's response to stress via the hypothalamic-pituitary-adrenal (HPA) axis. hormones.grmdpi.com Overactivity of the CRF system is linked to several stress-related pathologies, including anxiety and depression, making CRF1 receptor antagonists attractive candidates for therapeutic development. nih.gov

Specifically, this compound has been identified as a commercially available starting material for the synthesis of more complex molecules designed as CRF receptor antagonists. google.com One patent describes its use in the preparation of 1-ethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one, an intermediate in the synthesis of cyclohexyl amide derivatives that act as CRF receptor antagonists. google.com The development of non-peptide small molecules as CRF antagonists is particularly valued because they generally offer better stability, oral bioavailability, and brain penetrability compared to peptide-based antagonists. mdpi.com

The research into various heterocyclic structures, such as those derived from pyrimidines and thiazolo[4,5-d]pyrimidines, has yielded potent CRF1 receptor antagonists with some compounds showing binding affinities superior to the reference antagonist, antalarmin. mdpi.comresearchgate.net This line of investigation highlights the utility of the diaminopyridine scaffold as a foundational element for building novel CNS-active agents targeting the CRF system.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies aim to identify the key molecular features responsible for their pharmacological effects, thereby guiding the design of more potent and selective molecules.

Correlation Between Chemical Structure and Biological Efficacy

SAR studies on compounds structurally related to this compound have revealed several important correlations between specific structural modifications and biological efficacy. The diaminopyridine or diaminopyrimidine core is often a critical pharmacophore that anchors the molecule to its biological target, frequently through hydrogen bond interactions. nih.gov

Key findings from SAR studies on related pyridine and pyrimidine derivatives include:

Substitution on the Pyridine/Pyrimidine Ring: For N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine, the position of the trifluoromethyl (-CF3) group has a quantifiable impact on its biological potency. In other series of pyrimidine and pyridine diamines designed as cholinesterase inhibitors, substitutions on the phenyl ring attached to the side chain significantly altered activity. For example, an unsubstituted phenyl ring or the presence of a 3-hydroxyphenyl or 2,3-dihydroxyphenyl group resulted in potent acetylcholinesterase inhibition. nih.gov

The Diamino Group: The 3,4-diamine arrangement is crucial. The amino groups can act as hydrogen bond donors or as points for further chemical elaboration to extend into different regions of a target's binding pocket. nih.gov In studies on diaminopyrimidine inhibitors of focal adhesion kinase (FAK), the 2,4-diaminopyrimidine (B92962) scaffold was identified as the major structural element for anchoring to the kinase hinge region. nih.gov

These relationships are often quantified using metrics like the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological process by half.

Table 1: SAR Insights from Related Diaminopyridine/Pyrimidine Derivatives

| Compound Series | Structural Variation | Impact on Biological Efficacy | Reference |

| N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine | Position of -CF3 group | Quantifiable impact on herbicidal potency | |

| Pyrimidine Diamine Derivatives | Phenyl ring substitution | Unsubstituted or hydroxylated phenyl rings led to potent cholinesterase inhibition | nih.gov |

| Diaminopyrimidine Derivatives | 2,4-diaminopyrimidine scaffold | Acted as a key anchor to the FAK kinase hinge region | nih.gov |

| Pyridoquinolones | Electron-withdrawing vs. donating groups on phenyl ring | Both types of groups were found to increase antimicrobial activity | nih.gov |

Rational Design Principles for Optimizing Pharmacological Properties

Rational design combines computational modeling and SAR insights to guide the synthesis of new molecules with improved pharmacological profiles, such as enhanced potency, selectivity, and better pharmacokinetic properties. For derivatives of this compound, these principles are applied to optimize their potential as therapeutic agents.

The core strategies in the rational design of related diaminopyridine and diaminopyrimidine inhibitors include:

Scaffold Hopping and Retention: The design of novel inhibitors often starts with a known active scaffold, like 2,4-diaminopyrimidine. nih.gov This core is retained for its crucial interactions with the target, while peripheral substituents are modified. For example, in designing FAK inhibitors, the diaminopyrimidine scaffold was kept to maintain the key hydrogen bonding interactions, while other parts of the molecule were extended to reach into solvent-exposed regions or other pockets of the enzyme. nih.gov

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) models are used to predict how newly designed molecules will bind to their target. researchgate.net Docking studies can reveal critical amino acid residues involved in binding, while QSAR can correlate physicochemical properties with biological activity. d-nb.info This allows researchers to prioritize which compounds to synthesize and test.

Improving Drug-like Properties: Rational design also focuses on optimizing absorption, distribution, metabolism, and excretion (ADME) properties. Introducing a pyridine ring, for instance, is a common strategy in medicinal chemistry to improve water solubility. nih.gov For a series of pyrimidineamine inhibitors, computational tools were used to predict a high likelihood of crossing the blood-brain barrier, a critical property for CNS-active drugs.

Selectivity Enhancement: A major goal is to design compounds that are highly selective for their intended target over other related proteins to minimize off-target side effects. In the development of FLT3 kinase inhibitors based on a pyrimidine-4,6-diamine scaffold, a rational design approach was successfully used to create compounds that were highly selective for FLT3 over the closely related c-KIT kinase. researchgate.net

By systematically applying these principles, researchers can evolve a basic structure like this compound into highly optimized drug candidates for specific therapeutic applications.

Theoretical and Computational Chemistry Applied to N3 Ethylpyridine 3,4 Diamine

Quantum Chemical Investigations of N3-ethylpyridine-3,4-diamine

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to investigating the molecular properties of this compound. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for predicting a wide range of chemical characteristics.

The electronic structure of this compound governs its stability, reactivity, and intermolecular interactions. Quantum chemical studies focus on mapping the distribution of electrons and identifying regions of the molecule that are susceptible to chemical attack. Key aspects of this characterization include the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. acs.orgchimicatechnoacta.ru

For pyridine (B92270) derivatives, the nitrogen atom in the ring and the amino substituents significantly influence the electronic landscape. The ethyl group at the N3 position introduces both steric and electronic effects that can modulate the compound's reactivity compared to its methyl or unsubstituted counterparts. DFT calculations can precisely quantify these effects.

Global reactivity descriptors, derived from the FMO energies, provide a quantitative measure of the molecule's chemical behavior. These descriptors are instrumental in predicting how the molecule will behave in various chemical environments.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT Note: These values are illustrative and based on typical findings for similar heterocyclic amines as specific calculations for this compound are not publicly available.

| Descriptor | Formula | Predicted Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. acs.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. acs.org |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates a higher propensity for reaction. acs.org |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. acs.org |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. acs.org |

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution. For this compound, these maps would likely show negative potential (red/yellow regions) around the pyridine nitrogen and the amino groups, identifying them as sites for electrophilic attack and hydrogen bonding. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino groups, indicating their role as hydrogen bond donors. This information is critical for predicting regioselectivity in chemical reactions such as alkylation, acylation, or electrophilic substitution. nih.gov

Quantum chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to confirm their identity and structure in experimental settings. acs.org By calculating the effects of the magnetic and electric fields on the optimized molecular geometry, theoretical spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be generated.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, calculations would help assign the specific resonances for the protons and carbons of the pyridine ring, the ethyl group, and the amino groups. Discrepancies between predicted and experimental shifts can reveal subtle structural features or solvent effects. acs.orgmdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each peak in the spectrum corresponds to a specific vibrational mode, such as N-H stretching of the amine groups, C-N stretching, C=C/C=N stretching within the pyridine ring, and the various bending and stretching modes of the ethyl group. Comparing the calculated frequencies with experimental Fourier-transform infrared (FT-IR) data helps validate the synthesized structure. acs.orgresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. For aromatic systems like this compound, these calculations can identify the π→π* and n→π* transitions, predicting the absorption maxima (λmax) which characterize the compound's chromophores. nih.govacs.org

Table 2: Predicted Characteristic Spectroscopic Data for this compound Note: This table is illustrative, providing expected ranges and assignments based on the compound's functional groups and data from related structures.

| Spectroscopy Type | Region/Shift (Predicted) | Assignment | Reference |

| 1H NMR | δ 7.0-8.0 ppm | Aromatic protons on pyridine ring | nih.gov |

| δ 4.5-5.5 ppm | -NH2 protons (broad) | ||

| δ 3.0-3.5 ppm | -NH- proton (broad) | ||

| δ 2.5-3.0 ppm | -CH2- of ethyl group | nih.gov | |

| δ 1.0-1.5 ppm | -CH3 of ethyl group | nih.gov | |

| 13C NMR | δ 140-160 ppm | Aromatic carbons adjacent to N | acs.org |

| δ 110-130 ppm | Other aromatic carbons | acs.org | |

| δ 40-50 ppm | -CH2- of ethyl group | ||

| δ 13-18 ppm | -CH3 of ethyl group | ||

| FT-IR | 3300-3500 cm-1 | N-H stretching (asymmetric & symmetric) | acs.org |

| 2850-2960 cm-1 | C-H stretching (aliphatic) | acs.org | |

| 1580-1650 cm-1 | N-H bending and C=C/C=N ring stretching | acs.org | |

| 1200-1350 cm-1 | C-N stretching | acs.org |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule. nih.govmdpi.com

Given that many pyridine derivatives have applications in medicinal chemistry, a key use of computational modeling for this compound is to predict its interaction with protein targets. This process typically begins with molecular docking , a technique that predicts the preferred binding orientation of a ligand to a receptor. nih.gov Docking algorithms place the ligand in the binding site of a protein and score the different poses based on factors like electrostatic and van der Waals interactions.

Following docking, MD simulations are employed to refine the protein-ligand complex and assess its stability. nih.gov An MD simulation of this compound bound to a protein target would reveal:

Binding Stability: Whether the ligand remains stably in the binding pocket over the simulation time (typically nanoseconds to microseconds).

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the complex. The diamine and pyridine functionalities are prime candidates for forming such interactions. mdpi.com

Conformational Changes: How the protein and ligand adapt to each other's presence (the "induced fit" model). nih.gov

Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be used to estimate the binding free energy, providing a quantitative prediction of binding affinity. mdpi.com

These simulations are crucial for structure-based drug design, allowing for the virtual screening of derivatives and the rational optimization of lead compounds before their synthesis.

This compound can exist in multiple forms due to conformational flexibility and tautomerism. The N-ethyl group can rotate, leading to different conformers (rotamers) with distinct energies. More significantly, the 3,4-diaminopyridine (B372788) scaffold can undergo tautomerization, where a proton shifts from one nitrogen atom to another. mdpi.commdpi.com

Computational chemistry can map the potential energy surface to identify the most stable tautomers and conformers. bris.ac.uk For this compound, several tautomeric forms are possible, involving the exocyclic amino groups and the endocyclic pyridine nitrogen. DFT calculations can determine the relative energies of these tautomers, predicting which form is likely to predominate in the gas phase or in different solvents. uni-muenchen.deresearchgate.net The energy barriers for the interconversion between these forms can also be calculated, indicating how dynamic these equilibria are. Understanding the dominant tautomeric form is critical, as each tautomer has a unique electronic structure and pattern of hydrogen bond donors and acceptors, which drastically affects its chemical reactivity and ability to bind to a biological target. mdpi.comanu.edu.au

Computational Catalysis and Reaction Pathway Modeling in this compound Chemistry

Computational methods are essential for understanding the mechanisms of chemical reactions involving this compound, both in its synthesis and its subsequent functionalization. By modeling the entire reaction pathway, researchers can gain a detailed understanding of how bonds are formed and broken. ictp.it

This modeling involves:

Locating Reactants and Products: The geometries and energies of the starting materials and products are optimized.

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides a snapshot of the bond-forming/bond-breaking process.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. uni-muenchen.de

Modeling Intermediates: Any stable intermediates along the pathway are also identified and characterized.

For this compound, this approach could be used to model its synthesis, for instance, via a nucleophilic aromatic substitution or a Chichibabin-type amination reaction. researchgate.net It could also be used to predict the outcomes of further reactions, such as copper-catalyzed C-N cross-coupling (Chan-Lam amination) or palladium-catalyzed reactions to functionalize the pyridine ring. acs.org By comparing the activation energies for different potential pathways, computational models can explain observed product distributions and regioselectivity, or even predict how to steer a reaction toward a desired, non-intuitive outcome by modifying catalysts or reaction conditions. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools in modern drug discovery and chemical research. These methodologies establish a mathematical correlation between the chemical structure of a compound and its biological activity or other properties. For this compound and its derivatives, these approaches can be instrumental in predicting their potential biological activities, physicochemical properties, and pharmacokinetic profiles, thereby guiding the synthesis of more potent and specific analogues.

QSAR models are built upon the principle that the activity of a molecule is a function of its structural, physicochemical, and electronic properties. chemrevlett.com By analyzing a dataset of compounds with known activities, a model can be developed to predict the activity of new, untested compounds. This process typically involves the calculation of a wide array of molecular descriptors.

Molecular Descriptors in QSAR Studies

For a hypothetical QSAR study on this compound and related compounds, a variety of molecular descriptors would be calculated. These descriptors can be categorized as follows:

1D Descriptors: These are the most basic descriptors and include molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape, size, and electronic properties such as dipole moment and polarizability.

A selection of hypothetical molecular descriptors for this compound is presented in the table below.

| Descriptor Category | Descriptor Name | Hypothetical Value for this compound |

| Constitutional (1D) | Molecular Weight | 151.20 g/mol |

| Number of Heavy Atoms | 11 | |

| Number of Aromatic Rings | 1 | |

| Topological (2D) | Wiener Index | 102 |

| Balaban J Index | 2.87 | |

| Number of Rotatable Bonds | 2 | |

| Geometric (3D) | Molecular Surface Area | 165.4 Ų |

| Molecular Volume | 148.9 ų | |

| Electronic (3D) | Dipole Moment | 3.2 D |

| Polarizability | 15.8 ų |

Development of a QSAR Model

A typical workflow for developing a QSAR model for a series of pyridine-3,4-diamine derivatives would involve:

Data Set Collection: A dataset of compounds with experimentally determined biological activity (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Variable Selection: Statistical methods such as genetic algorithms or stepwise multiple linear regression are used to select the most relevant descriptors that correlate with the biological activity.

Model Building: A mathematical model is constructed using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN). openrepository.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques, including leave-one-out cross-validation (q²) and prediction of the activity of a separate test set of compounds (R²pred). openrepository.com

For instance, a hypothetical MLR-based QSAR equation for a series of pyridine-3,4-diamine derivatives might look like:

pIC50 = 0.75 * LogP - 0.21 * TPSA + 0.05 * (Molecular Volume) + 2.54

This equation would suggest that higher lipophilicity (LogP) and larger molecular volume are beneficial for activity, while a larger topological polar surface area (TPSA) is detrimental. Such a model provides valuable insights into the structure-activity landscape and guides the design of new compounds with potentially improved activity.

Cheminformatics Approaches

Cheminformatics encompasses a broader range of computational methods for storing, retrieving, and analyzing chemical information. epa.govepa.gov For this compound, cheminformatics tools can be used for various purposes beyond QSAR:

Similarity Searching: Identifying commercially available or synthetically accessible compounds with similar structures to this compound. This can be a starting point for exploring the chemical space around this scaffold.

Substructure Searching: Searching large chemical databases for compounds containing the pyridine-3,4-diamine core structure.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. openrepository.com This is crucial in early-stage drug discovery to flag potential liabilities.

A hypothetical ADMET profile for this compound generated using cheminformatics software is presented below.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | Moderate | Moderate intestinal absorption expected |

| Human Intestinal Absorption | > 80% | Good absorption from the gut |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB |

| Plasma Protein Binding | ~ 60% | Moderate binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibition | Likely | Potential for drug-drug interactions |

| CYP3A4 Inhibition | Unlikely | Low potential for drug-drug interactions |

| Toxicity | ||

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

The integration of QSAR and cheminformatics provides a comprehensive in silico platform for the evaluation and optimization of this compound and its analogues. These computational approaches can significantly reduce the time and cost associated with the experimental screening of compounds, allowing researchers to focus on the most promising candidates for further development.

Advanced Analytical Methodologies and Derivatization Strategies for N3 Ethylpyridine 3,4 Diamine Research

Mass Spectrometry Applications for N3-ethylpyridine-3,4-diamine Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of organic molecules due to its high sensitivity and ability to provide molecular weight and structural information. spectroscopyonline.com For a compound like this compound, MS, particularly when coupled with a separation technique like liquid chromatography, offers powerful analytical capabilities.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective method widely used for the quantitative analysis of organic compounds in complex mixtures. nih.govnih.gov This technique is particularly well-suited for polar molecules like this compound that are amenable to ionization by ESI. The process involves chromatographic separation of the analyte, followed by its ionization in the ESI source and subsequent mass analysis. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions, which provides structural confirmation and reduces background interference. nih.gov

The advantages of using LC-ESI-MS/MS for the analysis of polar compounds include high sensitivity, often reaching nanogram per liter levels, and the ability to handle complex matrices. chromatographyonline.comresearchgate.net The selection of mobile phase composition, such as the use of organic solvents like acetonitrile (B52724) or methanol (B129727) and the pH of the aqueous phase, is critical for optimizing both chromatographic retention and ESI efficiency. nih.govchromatographyonline.com Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for very polar compounds, often providing better retention and sensitivity in ESI-MS. chromatographyonline.com

Table 1: Illustrative LC/ESI-MS/MS Parameters for this compound Analysis Note: These parameters are hypothetical and would require optimization.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| LC Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 3 µm) or HILIC | Separation of the analyte from matrix components. |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | Facilitates analyte elution and promotes protonation for positive ion mode ESI. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for column dimensions and to ensure efficient ionization. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms on the pyridine (B92270) ring and amine groups are readily protonated. |

| Precursor Ion (Q1) | m/z 138.1 (M+H)⁺ | Selects the protonated molecular ion of this compound (C₇H₁₁N₃, MW: 137.18). |

| Product Ions (Q3) | To be determined experimentally | Characteristic fragments used for quantification and confirmation. Likely involves loss of ethyl or amine groups. |

| Source Temperature | 300-500 °C | Aids in desolvation of the ESI droplets. nih.govchromatographyonline.com |

Chemical derivatization is a strategy employed to modify an analyte's structure to improve its analytical properties. spectroscopyonline.com For mass spectrometry, this can enhance ionization efficiency, improve chromatographic separation, and produce more characteristic fragmentation patterns. nih.govresearchgate.net While this compound is ionizable, its detection limits and chromatographic behavior can be potentially improved through derivatization of its primary and secondary amine functional groups.

Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly boost the ESI-MS signal. nih.gov For example, reagents that target amines can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns, or introduce specific tags for highly selective detection modes. researchgate.net Silylation is another common derivatization technique, often used in GC-MS, which involves replacing active hydrogens on amines with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Table 2: Potential Derivatization Strategies for Amine Groups in this compound

| Derivatizing Agent | Target Functional Group | Potential Advantage for MS Analysis |

|---|---|---|

| Dansyl Chloride | Primary and Secondary Amines | Introduces a bulky, easily ionizable group, potentially increasing sensitivity and improving chromatographic retention. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary and Secondary Amines | Increases volatility for GC-MS analysis and can provide characteristic fragmentation patterns. researchgate.net |

| Girard's Reagents (e.g., Girard's Reagent T) | (Primarily for carbonyls, but adaptable) | Introduces a permanently charged quaternary ammonium (B1175870) group, which greatly enhances ESI sensitivity. spectroscopyonline.comnih.gov Could be adapted via a linker to react with the amine groups. |

| Fluorescamine | Primary Amines | Reacts specifically with the primary amine at the C-4 position, allowing for differentiation from the N3-ethylamino group. Useful for fluorescence detection and MS. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Its Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. scribd.combbhegdecollege.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY and HMQC) provide detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule. ipb.pt

For this compound, ¹H NMR would confirm the presence and connectivity of all proton-bearing groups. The ethyl group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with coupling between them. chemicalbook.com The protons on the pyridine ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns confirming their positions. chemicalbook.comresearchgate.net The protons on the amine groups would appear as signals that may be broad and are exchangeable with deuterium (B1214612) oxide (D₂O). irdg.org

¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom, including the quaternary carbons of the pyridine ring that lack attached protons. nih.gov The chemical shifts would confirm the presence of sp²-hybridized carbons in the pyridine ring and sp³-hybridized carbons in the ethyl group. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Values are estimates based on data for similar structures like 3-ethylpyridine (B110496) and aminopyridines. Spectra would be recorded in a solvent like CDCl₃ or DMSO-d₆. chemicalbook.comresearchgate.net

| Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Ethyl (CH₂CH₃) | ¹H (CH₃) | ~ 1.2 | Triplet (t) |

| ¹H (CH₂) | ~ 2.6 | Quartet (q) | |

| Pyridine Ring | ¹H (Ring Protons) | ~ 6.5 - 8.5 | Doublets or Singlets |

| ¹³C (Ring Carbons) | ~ 110 - 160 | N/A | |

| ¹³C (Ethyl Carbons) | ~ 15 and 25 | N/A | |

| Amine Groups | ¹H (NH and NH₂) | Variable (e.g., ~3-6) | Broad Singlet(s) |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Characterization and Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. dokumen.pub These techniques are highly effective for identifying the functional groups present in a molecule. spectroscopyonline.com IR and Raman are often considered complementary; a molecular vibration that is strong in Raman may be weak or absent in IR, and vice versa. nih.govedinst.com This complementarity arises from their different physical principles: IR absorption requires a change in the molecule's dipole moment, while Raman scattering requires a change in its polarizability. nih.govedinst.com

For this compound, IR spectroscopy would clearly show characteristic absorptions for the N-H stretching vibrations of the primary and secondary amine groups, typically in the range of 3200-3500 cm⁻¹. irdg.org C-H stretching vibrations from the ethyl group and the pyridine ring would appear around 2800-3100 cm⁻¹. The "fingerprint" region (below 1600 cm⁻¹) would contain a complex series of bands corresponding to C=C and C=N stretching of the pyridine ring, as well as various bending vibrations. nih.govresearchgate.net

Raman spectroscopy would be particularly sensitive to the vibrations of the pyridine ring due to its polarizability. nih.gov This would provide complementary information to the IR spectrum for confirming the structure of the heterocyclic core.

Table 4: Key Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Amine (N-H) | Stretching | 3200 - 3500 | Strong in IR / Medium in Raman |

| Bending | 1580 - 1650 | Medium-Strong in IR | |

| Alkyl (C-H) | Stretching | 2850 - 2960 | Medium-Strong in IR / Strong in Raman |

| Bending | 1375 - 1465 | Medium in IR | |

| Pyridine Ring | C-H Stretching | 3000 - 3100 | Medium in IR / Strong in Raman |

| Ring Stretching (C=C, C=N) | 1400 - 1600 | Strong in both IR and Raman nih.gov |

Future Research Directions and Outlook in N3 Ethylpyridine 3,4 Diamine Chemistry

Design and Synthesis of Next-Generation N3-ethylpyridine-3,4-diamine Derivatives

The future of this compound chemistry is intrinsically linked to the development of novel synthetic methodologies that allow for the creation of diverse derivatives. While this compound has been cited as a commercially available starting material in patent literature for the synthesis of CRF receptor antagonists google.com, the broader exploration of its derivatization is a key area for future research. Building upon established chemistries for related pyridine-3,4-diamines, several avenues can be pursued.

Future synthetic strategies will likely focus on:

Regioselective Functionalization: Developing methods for selective substitution at the C4-amino, C5, and C6 positions of the pyridine (B92270) ring will be crucial. This will allow for the fine-tuning of the molecule's steric and electronic properties.

Cyclization Reactions: The vicinal diamine motif is a versatile precursor for the synthesis of fused heterocyclic systems. Research into the cyclization of this compound with various reagents could yield novel imidazo[4,5-c]pyridines, triazolo[4,5-c]pyridines, and other fused systems with potential biological activities. jscimedcentral.comresearchgate.net

High-Throughput Synthesis: The implementation of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could accelerate the generation of libraries of this compound derivatives for biological screening.

A summary of potential synthetic transformations is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound Derivatives

| Reaction Type | Potential Reagents | Resulting Derivative Class | Potential Application |

|---|---|---|---|

| N-Acylation/N-Alkylation | Acyl chlorides, alkyl halides | Amides, secondary/tertiary amines | Modulation of physicochemical properties |

| Condensation/Cyclization | Aldehydes, carboxylic acids | Imidazo[4,5-c]pyridines | Therapeutic agents jscimedcentral.com |

| Diazotization/Cyclization | Nitrous acid | Triazolo[4,5-c]pyridines | Energetic materials, pharmaceuticals researchgate.net |

| Palladium-catalyzed cross-coupling | Aryl/heteroaryl halides | Substituted pyridines | Functional materials, pharmaceuticals |

Exploration of Novel Biological Targets and Therapeutic Modalities

While the direct biological activity of this compound is not extensively documented in publicly available research, its structural similarity to other biologically active pyridine derivatives suggests significant therapeutic potential. mdpi.com The N3-methyl analog, for instance, is explored as a pharmaceutical intermediate and a building block for bioactive molecules. A key future direction will be the systematic evaluation of this compound and its derivatives against a wide range of biological targets.

Key areas for biological investigation include:

Kinase Inhibition: Pyridine and fused pyrimidine (B1678525) scaffolds are prevalent in kinase inhibitors used in oncology. rsc.org Derivatives of this compound could be designed and screened for inhibitory activity against various protein kinases implicated in cancer and other diseases.

GPCR Antagonism: The documented use of this compound in the synthesis of Corticotropin-Releasing Factor (CRF) receptor antagonists highlights the potential of this scaffold in targeting G-protein coupled receptors. google.com Further exploration against other GPCRs is a logical next step.

Antimicrobial and Antiviral Activity: The pyridine nucleus is a common feature in many antimicrobial and antiviral agents. mdpi.com Screening of this compound derivatives against a panel of pathogenic bacteria and viruses could uncover new therapeutic leads.

Development of Innovative Catalytic Systems Utilizing this compound Ligands

The presence of two nitrogen donor atoms in a vicinal arrangement on a pyridine ring makes this compound an attractive candidate for use as a ligand in coordination chemistry and catalysis. Diamine ligands are well-established in promoting various catalytic transformations, particularly in copper-catalyzed cross-coupling reactions.

Future research in this area should focus on:

Synthesis of Metal Complexes: The coordination chemistry of this compound with various transition metals (e.g., copper, palladium, ruthenium, zinc) should be systematically investigated. researchgate.netmdpi.com This would involve the synthesis and structural characterization of the resulting metal complexes.